1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:1 in which the acyl groups specified at positions 1 and 2 are tetracosanoyl and (9Z)-octadecenoyl respectively. It derives from an oleic acid and a tetracosanoic acid.
Scientific Research Applications
Lipid Membrane Interaction Studies
Research has shown that certain small molecule interactions with lipid membranes can be detected using a label-free sensing platform based on pH modulation. This technique was applied to study the interaction between small molecules and various lipid bilayers, including those containing 1-hexadecanoyl-2-(9-Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (POPE), a compound structurally similar to 1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine. This approach offers a sensitive and rapid method for detecting interactions between potential drug candidates and lipid bilayers, which could be crucial for drug development and analysis (Huang et al., 2013).
Lipid-Linked Desaturation Studies
Another study used ether-analogous substrates, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, to provide evidence for lipid-linked desaturation of acyl groups in plant microsomal membranes. The findings demonstrate the ability of plants to introduce second and further double bonds into lipid-linked acyl groups, confirming the significance of lipid chemistry in plant biology (Sperling & Heinz, 1993).
Analysis of Phospholipid Behavior in High-Temperature Water
Research on the behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in high-temperature water has been conducted. This study provides insights into the hydrolysis and degradation pathways of phospholipids, which are structurally related to this compound, in extreme environments. Such research is valuable for understanding the stability and degradation of lipid-based compounds under different conditions (Changi et al., 2012).
Stability of Phospholipid Multilayers
The study of the stability of phospholipid multilayers at the air-water interface has been conducted. It involves compression beyond the collapse of phospholipid monolayers, such as 1,2-di[cis-9-octadecenoyl]-sn-glycero-3-phosphocholine. This research is relevant for understanding the properties of biological membranes and interactions between membranes and peptides or proteins (Saccani et al., 2004).
Properties
Molecular Formula |
C50H98NO8P |
---|---|
Molecular Weight |
872.3 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H98NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-28-21-19-17-15-13-11-9-7-2/h21,28,48H,6-20,22-27,29-47H2,1-5H3/b28-21-/t48-/m1/s1 |
InChI Key |
RPFJUYGHQKYVGN-FQUFUIAJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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